Product packaging for 3,5-Diethylhepta-3,4-diene(Cat. No.:CAS No. 61228-07-7)

3,5-Diethylhepta-3,4-diene

Cat. No.: B13811945
CAS No.: 61228-07-7
M. Wt: 152.28 g/mol
InChI Key: NHWDWRFEZJEQAI-UHFFFAOYSA-N
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Description

3,5-Diethylhepta-3,4-diene is a synthetic allene compound of interest in advanced organic synthesis and materials science research. Allenes, characterized by their cumulated diene system, serve as versatile building blocks for constructing complex molecular architectures. Researchers can utilize this compound in cycloaddition reactions , metal-catalyzed transformations , and as a precursor for the synthesis of more specialized organic molecules. Its specific structure, featuring ethyl substituents, may influence its steric and electronic properties, making it a candidate for studies in stereoselective synthesis and the development of novel polymers or functional materials. As a specialized chemical, this compound provides value in exploring new reaction pathways and material properties. This product is intended for laboratory research purposes by qualified personnel. Intended Use and Handling: This compound is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and conduct all necessary risk assessments before use. Proper personal protective equipment and safe laboratory practices are essential when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B13811945 3,5-Diethylhepta-3,4-diene CAS No. 61228-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61228-07-7

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-5-10(6-2)9-11(7-3)8-4/h5-8H2,1-4H3

InChI Key

NHWDWRFEZJEQAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=C(CC)CC)CC

Origin of Product

United States

Ii. Synthetic Methodologies for 3,5 Diethylhepta 3,4 Diene

Retrosynthetic Analysis and Strategic Disconnections for 3,5-Diethylhepta-3,4-diene

Retrosynthetic analysis of this compound suggests several potential disconnections based on known allene (B1206475) synthetic routes. The primary challenge is the construction of the fully substituted C3=C4=C5 core with precise placement of the four ethyl groups.

Figure 1: Retrosynthetic Disconnections for this compound CH3CH2 \ / CH2CH3 C=C=C CH3CH2 / \ CH2CH3 (this compound)

+-------------------------------------+------------------------------------------+ | Pathway A | Pathway B | | (Metal-Mediated Coupling) | (Rearrangement/Elimination) | +-------------------------------------+------------------------------------------+ | | | | CH3CH2 \ / CH2CH3 | CH3CH2 \ / CH2CH3 | | C-C≡C-CH2CH3 + R-M | C(OH)-C≡C-CH2CH3 | | | | | | X (Leaving Group) | (Propargylic Alcohol) | | (Propargylic Electrophile) | | | | | +-------------------------------------+------------------------------------------+

Overview of General Allene Synthesis Routes Applicable to Substituted Systems

Metal-Mediated Coupling Reactions for Allene Formation

Copper-Catalyzed Diallene Formation

Copper catalysis is a key method for forming allenes, including those with a tetrasubstituted structure. Copper-catalyzed reactions can facilitate the synthesis of complex allenes through various mechanisms. For instance, copper-catalyzed asymmetric coupling of allenyl radicals with terminal alkynes provides a route to chiral tetrasubstituted allenes. rsc.org In a similar vein, copper-catalyzed three-component reactions involving cyclobutanone (B123998) oxime esters and 1,3-enynes have been developed to access 1,7-double-functionalized allenes. acs.org Another approach involves the copper-catalyzed enantioselective radical 1,4-difunctionalization of 1,3-enynes, which offers a pathway to previously inaccessible chiral allenes. acs.org These methods highlight the versatility of copper catalysis in constructing the allene backbone.

Targeted Synthetic Pathways for this compound

Developing targeted synthetic pathways for specific allenes like this compound requires careful consideration of starting materials and reaction conditions to achieve the desired substitution pattern and stereochemistry.

The creation of novel synthetic routes for tetrasubstituted allenes is an active area of research. One innovative strategy involves the use of phase-transfer catalysis for the asymmetric functionalization of 1-alkylallene-1,3-dicarboxylates. nih.gov Another method is the elimination reaction of enolates derived from 1-phenyl-5-tetrazolyl β-ketosulfones, which can produce allenes with up to four substituents. doi.org Additionally, N-heterocyclic carbene (NHC)-catalyzed three-component reactions provide a pathway to various tetrasubstituted allenes under mild conditions. rsc.org Metallaphotoredox dual catalysis has also emerged as a powerful tool for the asymmetric synthesis of axially chiral tetrasubstituted allenes through the 1,4-carbocyanation of 1,3-enynes. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of allene synthesis. For instance, in the cooperative Cu/Pd-catalyzed 1,4-arylboration of 1,3-enynes, the choice of a chiral sulfoxide (B87167) phosphine (B1218219) (SOP) ligand is critical for achieving high enantioselectivity. researchgate.net The optimization of catalysts, ligands, and solvents is a common practice in developing these synthetic methods. In metallaphotoredox catalysis, screening of different ligands, such as anionic cyanobisoxazoline (CN-Box) ligands, and solvents like DMPU, has been shown to significantly improve the enantiomeric ratio of the resulting chiral tetrasubstituted allenes. acs.org

The following table provides an example of how reaction conditions can be optimized for the synthesis of a tetrasubstituted allene, based on data for a related metallaphotoredox reaction. acs.org

EntryLigandSolventYield (%)Enantiomeric Ratio (er)
1L5DCE7585.5:14.5
2L6DCE8088.0:12.0
3L7DCE8290.0:10.0
4L8DMPU8593.5:6.5

The synthesis of specific enantiomers and diastereomers of chiral allenes is a primary goal in asymmetric synthesis. doi.orgresearchgate.netchemistryviews.org This is particularly important as the biological activity of chiral molecules often depends on their specific stereochemistry.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of tetrasubstituted allenes. Chiral phosphoric acids (CPAs) have been used as catalysts in the asymmetric 1,6-conjugate addition of 2-substituted indoles to alkynyl indole (B1671886) imine methides, yielding axially chiral indole-containing tetrasubstituted allenes with high enantioselectivity. nih.govacs.org Organocatalysis with chiral catalysts has also been shown to be effective in producing tetrasubstituted allenes from racemic propargylic alcohols. nih.gov

The following table shows the results of an organocatalytic approach to synthesizing chiral tetrasubstituted allenes from various racemic propargylic alcohols, highlighting the yields and enantioselectivities achieved. nih.gov

EntrySubstrate (Propargylic Alcohol)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Aryl-substituted9615:195
2Electron-rich aryl9212:197
3Electron-deficient aryl8521:190
4Heterocycle-containing7810:188

Chiral auxiliaries offer another strategy for controlling the stereochemical outcome of a synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselectivity of subsequent reactions. An enantioselective synthesis of cross-conjugated cyclopentenones has been described using D-glucose-derived chiral auxiliaries on an allene substrate. acs.org This approach demonstrates the potential for chiral auxiliaries to control the stereochemistry in reactions involving allenes.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Enantiodivergent Methods for Allene Synthesis Relevant to this compound

Enantiodivergent synthesis refers to a strategy where a single chiral starting material can be used to selectively produce either enantiomer of a chiral product by modifying the reaction conditions or reagents. This approach is highly desirable as it provides access to both enantiomers of a target molecule without the need to employ the opposite enantiomer of a chiral catalyst or starting material.

A significant advancement in the synthesis of tetrasubstituted allenes involves the organocatalytic functionalization of racemic propargylic alcohols. d-nb.infonih.gov This methodology is particularly relevant for the synthesis of this compound. The key to this approach is the in-situ generation of a propargylic cation from the corresponding racemic propargylic alcohol, which is then trapped by a nucleophile under the control of a chiral organocatalyst. d-nb.info

For the synthesis of this compound, a plausible precursor would be 5-ethylhept-3-yn-5-ol. In the presence of a chiral Brønsted acid, this racemic propargylic alcohol can generate a propargylic cation paired with a chiral counteranion. d-nb.info The subsequent nucleophilic attack, for instance by a soft nucleophile, would proceed in a stereocontrolled manner, dictated by the chiral environment provided by the catalyst's counteranion, to yield the desired tetrasubstituted allene. d-nb.info The enantiodivergence in such a system can be achieved by carefully selecting the chiral catalyst and reaction conditions, which can favor the formation of one enantiomer over the other from the same racemic starting material.

The table below summarizes the key aspects of this enantiodivergent approach applicable to the synthesis of this compound.

FeatureDescriptionRelevance to this compound Synthesis
Starting Material Racemic propargylic alcoholA plausible starting material would be the readily accessible 5-ethylhept-3-yn-5-ol.
Catalyst Chiral Brønsted acid (e.g., chiral phosphoric acids)The choice of the chiral catalyst is crucial for inducing asymmetry and controlling the stereochemical outcome.
Key Intermediate Propargylic cation with a chiral counteranionThe stereochemistry of the final allene is determined by the facial selectivity of the nucleophilic attack on this intermediate.
Enantiodivergence Access to both enantiomers from a single racemic precursorBy tuning the catalyst and reaction conditions, either the (P)- or (M)-enantiomer of this compound could be selectively synthesized.
Reaction Scope Applicable to the synthesis of tetrasubstituted allenesThis method has been shown to be effective for the synthesis of a variety of tetrasubstituted allenes, making it a viable strategy for the target molecule. d-nb.infonih.gov

This organocatalytic deracemization of propargylic alcohols represents a powerful and flexible strategy for the enantiodivergent synthesis of tetrasubstituted allenes like this compound, offering a direct route to enantiomerically enriched products from readily available racemic precursors. d-nb.info

Sustainable and Green Chemistry Considerations in this compound Synthesis

The use of organocatalysis, as described in the previous section, is inherently a green chemistry approach. Organocatalysts are typically non-toxic, metal-free, and less sensitive to air and moisture compared to many organometallic catalysts, which often rely on precious and toxic heavy metals. jk-sci.com

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com The synthesis of allenes from propargylic alcohols can be designed to be highly atom-economical. jk-sci.comrsc.orgnih.gov For instance, a catalytic approach where the propargylic alcohol is activated in situ and reacts with a nucleophile to form the allene and a benign byproduct (like water) would have a high atom economy.

The table below outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Catalysis The use of chiral organocatalysts avoids the need for toxic and precious metals. d-nb.info
Atom Economy A synthetic route starting from a propargylic alcohol and a nucleophile can be designed for high atom economy, minimizing waste. jk-sci.comrsc.org
Safer Solvents The exploration of green solvents such as bio-based solvents (e.g., cyclopentyl methyl ether) or even solvent-free conditions can significantly reduce the environmental impact. rsc.orgrsc.orgmdpi.com
Energy Efficiency Organocatalytic reactions can often be performed under mild conditions, reducing energy consumption.
Renewable Feedstocks While not directly addressed in the immediate synthetic step, sourcing the starting materials from renewable feedstocks would further enhance the sustainability of the process.

Recent research has focused on the use of greener solvents in organocatalytic reactions. mdpi.comresearchgate.net While many organocatalytic reactions are performed in conventional organic solvents, studies have shown that bio-based solvents or even solvent-free conditions can be viable alternatives without significantly compromising the reaction's efficiency and stereoselectivity. rsc.orgrsc.org For the synthesis of this compound, investigating the use of such green solvents in the organocatalytic approach would be a crucial step towards a more sustainable process.

By prioritizing organocatalytic methods, optimizing for atom economy, and employing green solvents, the synthesis of this compound can be aligned with the principles of sustainable and green chemistry, leading to a more environmentally benign and efficient manufacturing process.

Iii. Stereochemical Aspects and Chirality of 3,5 Diethylhepta 3,4 Diene

Principles of Axial Chirality in Allene (B1206475) and Diallene Systems

Allenes are organic compounds containing one carbon atom with double bonds to two other carbon atoms. This arrangement forces a specific geometry where the substituents on the terminal carbons lie in perpendicular planes. rsc.orgmasterorganicchemistry.com For an allene to exhibit chirality, the substituents on each terminal carbon must be different. masterorganicchemistry.comyoutube.com This type of chirality, which arises from the non-planar arrangement of groups around an axis rather than a stereocenter, is known as axial chirality. rsc.orgstackexchange.comstackexchange.com

The central carbon of the allene is sp-hybridized, with its two p-orbitals oriented perpendicularly to each other. These p-orbitals form π-bonds with the p-orbitals of the two sp2-hybridized terminal carbons. This orbital arrangement dictates that the planes containing the substituents at each end of the allene are twisted at a 90° angle to one another. rsc.orgmasterorganicchemistry.com If either of the terminal carbons is attached to two identical substituents, the molecule will possess a plane of symmetry and be achiral. rsc.orgmasterorganicchemistry.com However, in a molecule like 3,5-diethylhepta-3,4-diene, where each terminal carbon of the allene system is substituted with a hydrogen and an ethyl group, this symmetry is absent, leading to the existence of non-superimposable mirror images, or enantiomers. youtube.comstackexchange.com

The stability of the axial chirality in allenes is generally high due to the significant energy barrier to rotation around the C=C double bonds. beilstein-journals.org However, factors such as π-conjugation with substituents can potentially lower this barrier. mdpi.com

Configurational Assignment and Nomenclature for this compound Stereoisomers

The absolute configuration of chiral allenes is designated using the Cahn-Ingold-Prelog (CIP) priority rules, similar to those used for tetrahedral stereocenters, but adapted for an axis of chirality. youtube.com The molecule is viewed along the allene axis, and the substituents on the "front" and "back" carbons are ranked based on atomic number. A special rule is applied where the substituents on the nearer carbon are given higher priority than those on the farther carbon. youtube.com

To assign the configuration, one looks down the C=C=C axis. The substituents on the front carbon are assigned priorities 1 and 2, and those on the back carbon are assigned priorities 3 and 4, following the standard CIP rules. The path from priority 1 to 2 to 3 is then traced. If this path is clockwise, the configuration is assigned as (R) or, in newer nomenclature, (P) for plus. If the path is counter-clockwise, the configuration is (S) or (M) for minus. youtube.com

For this compound, each of the sp2 hybridized carbons of the allene core is attached to an ethyl group and a propyl group. Following the CIP rules, the ethyl group has a higher priority than the propyl group on each carbon. Viewing the molecule along the C3-C4-C5 axis, the substituents on the front carbon (C3) are ranked, followed by the substituents on the back carbon (C5). The direction of decreasing priority then determines the (R) or (S) designation.

StepProcedure for Assigning R/S Configuration to Chiral Allenes
1View the molecule along the C=C=C axis.
2Prioritize the substituents on the front carbon (1 and 2) and the back carbon (3 and 4) based on the Cahn-Ingold-Prelog (CIP) rules. The front substituents have higher priority than the back substituents.
3Draw a path from the highest priority substituent (1) to the second (2) and then to the third (3).
4If the path is clockwise, the configuration is designated as R (or P).
5If the path is counter-clockwise, the configuration is designated as S (or M).

Conformational Analysis of this compound and Related Structures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. khanacademy.orglibretexts.orgopenstax.org In this compound, the key single bonds for conformational analysis are the C-C bonds connecting the ethyl and propyl groups to the allene core.

Methods for Chiral Resolution and Enantiomeric Enrichment of this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. rsc.org For chiral allenes, several methods can be employed for this purpose. One common approach is the use of chiral high-performance liquid chromatography (HPLC), where the racemic mixture is passed through a column containing a chiral stationary phase. mdpi.com The two enantiomers interact differently with the chiral stationary phase, leading to their separation.

Another strategy is the enantioselective synthesis of one of the enantiomers. This can be achieved through various catalytic methods. For instance, organocatalysis has been successfully used for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. d-nb.infonih.gov In this approach, a chiral catalyst, such as a chiral phosphoric acid, facilitates the formation of one enantiomer of the allene in excess. d-nb.info

Kinetic resolution is another technique that can be applied, where one enantiomer of the racemic allene reacts faster with a chiral reagent or catalyst, leaving the unreacted allene enriched in the other enantiomer.

MethodDescription
Chiral HPLCSeparation of enantiomers based on their differential interaction with a chiral stationary phase. mdpi.com
Enantioselective SynthesisSynthesis of a single enantiomer using a chiral catalyst or reagent. d-nb.infonih.gov
Kinetic ResolutionOne enantiomer reacts faster than the other with a chiral reagent, leading to the enrichment of the slower-reacting enantiomer.

Chiroptical Properties of this compound

Chiroptical spectroscopy techniques are invaluable for studying chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. youtube.comyoutube.com A CD spectrum will show positive or negative bands (Cotton effects) in the regions where the molecule has electronic transitions. slideshare.net The sign and intensity of these Cotton effects are characteristic of the absolute configuration and conformation of the molecule. rsc.orgacs.org

For chiral allenes, the electronic transitions associated with the C=C=C chromophore give rise to characteristic CD spectra. The relationship between the observed CD spectrum and the stereochemistry of the allene can often be established through empirical rules or by comparison with theoretical calculations. mdpi.com For instance, a sector rule has been developed for chiral allenes that relates the position of a substituent to the sign of the lowest-energy Cotton effect. rsc.org The study of the CD spectra of this compound would provide crucial information for determining its absolute configuration.

Optical rotatory dispersion (ORD) is the measurement of the change in the angle of optical rotation of a substance with the change in the wavelength of polarized light. slideshare.netwikipedia.orgvlabs.ac.in An ORD spectrum is a plot of the specific rotation versus wavelength. vlabs.ac.in Similar to CD spectroscopy, ORD curves of chiral molecules can exhibit positive or negative Cotton effects in the vicinity of an absorption band. slideshare.net

The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the absolute configuration of the chiral molecule. wikipedia.org The Lowe-Brewster rule, for example, provides a connection between the configuration of a chiral allene and the sign of its D-line rotation. rsc.org ORD studies, in conjunction with CD spectroscopy, are powerful tools for the stereochemical analysis of chiral allenes like this compound. The magnitude of the ORD response can also be influenced by the conformation of the substituents. acs.org

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diethylhepta 3,4 Diene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3,5-Diethylhepta-3,4-diene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

The ¹³C NMR spectrum of an allene (B1206475) is particularly distinctive, characterized by the signal for the central sp-hybridized carbon atom (C4), which typically resonates in the downfield region of 200–220 ppm. acs.orgacdlabs.com The two adjacent sp²-hybridized carbons of the allene (C3 and C5) are expected to appear around 90-110 ppm. The remaining aliphatic carbons of the ethyl groups would be found in the typical upfield region.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Carbon AtomPredicted ¹³C δ (ppm)Attached ProtonsPredicted ¹H δ (ppm)Multiplicity
C4~205None--
C3, C5~105None--
C2, C6~25H2, H6~2.0Quartet (q)
C1, C7~14H1, H7~1.0Triplet (t)

Note: Predicted values are based on typical shifts for tetrasubstituted allenes and aliphatic hydrocarbons.

While 1D NMR provides initial chemical shift data, 2D NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between protons on adjacent carbons. For this compound, this would show a clear correlation between the methyl protons (H1/H7) and the methylene (B1212753) protons (H2/H6) within each ethyl group, confirming the -CH₂-CH₃ fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal at ~1.0 ppm to the ¹³C signal at ~14 ppm (C1/C7) and the ¹H signal at ~2.0 ppm to the ¹³C signal at ~25 ppm (C2/C6).

Solid-state NMR (ssNMR) provides information on the structure, packing, and dynamics of molecules in the solid phase. st-andrews.ac.uk Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions lead to significant line broadening. nih.gov Techniques such as Magic Angle Spinning (MAS) are employed to reduce this broadening and obtain high-resolution spectra. st-andrews.ac.uk

For a non-crystalline compound like this compound, ssNMR would be applied to a crystalline derivative. Such an analysis could reveal:

The presence of multiple, distinct conformations in the crystal lattice.

Information about intermolecular packing through techniques that measure internuclear distances.

The dynamics of the ethyl groups, such as rotational motion, even in the solid state.

This compound possesses axial chirality due to the restricted rotation and substitution pattern around the C=C=C axis and therefore exists as a pair of enantiomers. masterorganicchemistry.commsu.edu Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral shift reagents (CSRs) are employed. fiveable.me

These reagents, often lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are chiral and interact with the analyte to form transient diastereomeric complexes. slideshare.netrsc.org These diastereomeric complexes have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers. By integrating the separated peaks in the ¹H NMR spectrum, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. tcichemicals.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy probes the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint for this compound.

The most prominent and diagnostic feature in the vibrational spectrum of an allene is the antisymmetric C=C=C stretching mode, which gives rise to a sharp and intense absorption band in the FT-IR spectrum, typically appearing in the 1950–1980 cm⁻¹ region. The corresponding symmetric stretch is often weak or absent in the IR spectrum but can be observed in the Raman spectrum. The spectra would also feature C-H stretching vibrations for the sp³-hybridized carbons of the ethyl groups just below 3000 cm⁻¹, along with various C-H bending and rocking modes in the 1375–1465 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Technique
C=C=C Antisymmetric Stretch1965FT-IR (Strong)
C-H (sp³) Stretch2850 - 2970FT-IR, Raman
-CH₂- Scissoring~1465FT-IR, Raman
-CH₃ Bending~1380FT-IR, Raman

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which has the molecular formula C₁₁H₂₀. This allows for the unambiguous confirmation of its elemental composition. The expected monoisotopic mass would be approximately 152.1565 u.

Electron impact (EI) ionization would likely lead to the observation of the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides corroborating structural evidence. For this compound, characteristic fragmentation pathways would involve the loss of alkyl radicals.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zIon FormulaIdentity
152.1565[C₁₁H₂₀]⁺Molecular Ion (M⁺)
123.1171[C₉H₁₅]⁺[M - C₂H₅]⁺ (Loss of ethyl radical)
109.1017[C₈H₁₃]⁺[M - C₃H₇]⁺ (Loss of propyl radical)

X-ray Crystallography of Crystalline this compound Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. Since this compound is likely a liquid or low-melting solid, this technique would require the synthesis of a suitable crystalline derivative (e.g., a complex with a transition metal or the product of a stereospecific reaction). nih.govresearchgate.net

A successful crystallographic analysis would provide precise data on:

Bond lengths and bond angles, confirming the linear geometry of the C=C=C unit and the tetrahedral geometry of the aliphatic carbons.

The torsional angles of the ethyl groups.

The absolute configuration of a single enantiomer if a chiral derivative is crystallized, thereby definitively establishing the molecule's stereochemistry.

Intermolecular interactions and packing arrangements within the crystal lattice.

Gas-Phase Electron Diffraction Studies for Precise Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry of molecules in the vapor phase, free from the influence of intermolecular forces present in liquid or solid states. wikipedia.org This method provides detailed information about bond lengths, bond angles, and torsional angles, offering a comprehensive three-dimensional picture of the molecule's structure.

While a dedicated gas-phase electron diffraction study specifically for this compound is not available in the current scientific literature, the well-characterized geometry of the parent molecule, allene (propadiene), provides a foundational understanding of the core structure. acs.org The geometry of allene is notable for its linear C=C=C arrangement and the perpendicular orientation of the two CH₂ planes at its ends. wikipedia.org

The central carbon atom in the allene core is sp-hybridized, forming two sigma bonds and two pi bonds, which results in a 180° bond angle for the C=C=C moiety. wikipedia.org The terminal carbons of the allene unit are sp²-hybridized. wikipedia.org

In this compound, the hydrogen atoms on the terminal carbons of the allene core are substituted with ethyl groups. These substitutions are expected to introduce some steric strain, which may lead to minor deviations in the bond angles of the allene backbone to accommodate the bulkier ethyl groups. rsc.orgwikipedia.org However, the fundamental geometry of the allene core is expected to be largely preserved.

The tables below present the experimentally determined molecular geometry of the parent allene molecule and the typical geometry of an ethyl group attached to an sp²-hybridized carbon atom, which serves as a model for the substituents in this compound.

Table 1: Molecular Geometry of the Allene Core (from Propadiene)

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthCC1.308
Bond LengthCH1.087
Bond AngleCCC180
Bond AngleHCH118.2

Data sourced from gas-phase electron diffraction studies of allene.

Table 2: Representative Geometry of the Ethyl Substituent

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(sp²)C(sp³)~1.50
Bond LengthC(sp³)C(sp³)~1.54
Bond LengthC(sp³)H~1.10
Bond AngleC(sp²)C(sp³)C(sp³)~112
Bond AngleHC(sp³)H~109.5

These are typical values for ethyl groups attached to sp²-hybridized carbons and may vary slightly in the specific context of the this compound molecule. pdx.edumit.edu

V. Reactivity and Reaction Mechanisms of 3,5 Diethylhepta 3,4 Diene

Electrophilic Additions to 3,5-Diethylhepta-3,4-diene

Electrophilic attack on allenes is a well-studied area of organic chemistry. wikipedia.org The reaction typically proceeds through the formation of a stabilized vinyl or allyl carbocation, depending on the site of initial electrophilic attack and the substitution pattern of the allene (B1206475). pressbooks.pub For this compound, the ethyl substituents play a significant role in directing the regiochemical outcome of these additions.

The addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) to allenes can lead to a variety of products. In the case of this compound, the reaction with one equivalent of a hydrogen halide is expected to proceed via protonation of one of the double bonds to form the most stable carbocation intermediate. Protonation at the central sp-hybridized carbon is generally disfavored. Therefore, protonation will occur at one of the sp²-hybridized carbons. Given the symmetrical nature of the substitution, protonation at C-3 or C-5 would lead to the same tertiary allylic carbocation, which is stabilized by resonance. Subsequent attack by the halide ion at either of the two carbons sharing the positive charge would lead to two main products.

Hypothetical Reaction Scheme for Hydrohalogenation:

Reactant: this compound

Reagent: HBr

Intermediate: 3,5-Diethylhepta-3-en-4-ylium

Products: 4-Bromo-3,5-diethylhepta-3-ene and 4-Bromo-3,5-diethylhepta-4-ene

The ratio of these products would be influenced by kinetic and thermodynamic control. youtube.com Halogenation with reagents like Br₂ is expected to proceed through a bridged halonium ion intermediate, similar to alkenes, followed by nucleophilic attack of the halide ion. This would likely lead to a mixture of dihaloalkene products.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reagent Predicted Major Products Predicted Minor Products
HBr 4-Bromo-3,5-diethylhepta-3-ene 4-Bromo-3,5-diethylhepta-4-ene
Cl₂ 3,4-Dichloro-3,5-diethylhepta-4-ene 4,5-Dichloro-3,5-diethylhepta-3-ene

Note: The product distribution is hypothetical and based on general principles of allene reactivity. Actual experimental results may vary.

Hydroboration-oxidation of allenes provides a route to synthesize allylic alcohols. For this compound, the addition of borane (B79455) is expected to occur at one of the double bonds with the boron atom adding to the less sterically hindered carbon and the hydrogen to the more substituted carbon. However, due to the tetrasubstituted nature of the allene, steric factors will be significant. The initial hydroboration product, upon oxidation with hydrogen peroxide and a base, would yield an enol that tautomerizes to the corresponding ketone.

Acid-catalyzed hydration and oxymercuration-demercuration reactions of allenes typically lead to the formation of ketones. For this compound, these reactions would likely proceed via the formation of a stable carbocation intermediate, leading to the formation of 3,5-diethylheptan-4-one.

The protonation of allenes leads to the formation of carbocations that can undergo rearrangements. wikipedia.org In the case of this compound, protonation at C-3 or C-5 generates a tertiary allylic carbocation. This carbocation is relatively stable and less prone to rearrangement under standard conditions. However, under strongly acidic conditions or at elevated temperatures, rearrangements such as 1,2-hydride or 1,2-alkyl shifts could potentially occur, leading to more complex product mixtures. The stability of the initially formed allylic carbocation in this specific tetrasubstituted allene suggests that rearrangements would not be the primary reaction pathway. pressbooks.pub

Nucleophilic Additions to this compound

Allenes can also undergo nucleophilic attack, particularly if the allene system is activated by electron-withdrawing groups. However, even unactivated allenes can react with strong nucleophiles.

The addition of organometallic reagents to unactivated allenes like this compound is generally challenging due to the electron-rich nature of the double bonds. However, reactions with highly reactive organolithium reagents can sometimes be forced to occur. The nucleophilic attack would likely target one of the sp²-hybridized carbons, leading to a vinyl anion intermediate, which is then protonated upon workup. The regioselectivity of such additions would be highly dependent on the reaction conditions and the specific organometallic reagent used. Organocuprates are known to add to allenes, often in a conjugate fashion. organic-chemistry.org

While this compound itself is not a classic Michael acceptor, the concept of conjugate addition can be extended to the addition of nucleophiles to the allene system. Nucleophilic attack at the central sp-hybridized carbon is possible, although less common for unactivated allenes. A more likely scenario for a reaction resembling conjugate addition would involve the use of organocuprates, which could add to one of the terminal carbons of the allene system, leading to an allylic anion that is subsequently protonated. This would result in the formation of a substituted alkene.

Table 2: Hypothetical Outcomes of Nucleophilic Addition to this compound

Reagent Plausible Intermediate Potential Product upon Workup
Butyllithium Vinyllithium species 4-Butyl-3,5-diethylhepta-3-ene
Lithium dibutylcuprate Allylic cuprate (B13416276) species (E/Z)-4-Butyl-3,5-diethylhept-3-ene

Note: These are predicted outcomes based on the general reactivity of allenes and have not been experimentally verified for this compound.

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysts are highly effective in promoting a variety of transformations involving allenes, including cross-coupling and isomerization reactions. uea.ac.ukthieme-connect.de These catalysts can activate the C=C bonds of the allene, enabling reactions that are otherwise difficult to achieve.

Heck Reaction : The palladium-catalyzed Heck reaction is a versatile tool for C-C bond formation. When applied to allenes, it can produce highly substituted 1,3-dienes with high stereoselectivity. nih.gov The choice of ligand is crucial for achieving high selectivity and minimizing the isomerization of the allene starting material. nih.gov The reaction has also been developed for the asymmetric synthesis of chiral trisubstituted allenes from aryl triflates and alkynes. chemistryviews.orgacs.org The development of specialized Pd(0) catalysts has been key to the success of the alkynyl Heck reaction for generating substituted allenes. utsa.eduacs.org

Table 2: Catalyst Systems in Heck-Type Reactions for Allene Synthesis and Functionalization

Reaction TypeCatalystLigandSubstratesProductReference
Heck-type reaction of allenesPd(OAc)₂CyJohnPhosAllenes, Iodobenzene(Z,E)-1,3-Dienes nih.gov
Asymmetric Heck reactiondi-μ-chloro-bis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II)Chiral sulfinamide phosphine (B1218219) (modified Xu-Phos)Aryl triflates, AlkynesChiral trisubstituted allenes chemistryviews.org
Cationic alkynyl Heck reactionBobCat (Pd(0)-complex)Biaryl phosphineAryl triflates, Symmetrical alkynesTrisubstituted allenes acs.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper co-catalyst. gold-chemistry.orgwikipedia.org It is highly relevant to allene chemistry, often used to synthesize precursors for allenes. For example, propargylic amines, prepared via Sonogashira coupling, can be converted into the corresponding allenes through a palladium-catalyzed hydride-transfer reaction. acs.orgsigmaaldrich.com Furthermore, cascade reactions involving the Sonogashira coupling of allenamides have been developed to construct polyfunctionalized heterocyclic compounds. researchgate.net

The isomerization of allenes, particularly into more thermodynamically stable conjugated dienes, is a common transformation that can be catalyzed by transition metals or acids. mdpi.com

Metal-Catalyzed Isomerization : Gold and palladium catalysts are effective in promoting the rearrangement of allenes. mdpi.com For instance, Au(III)-catalyzed rearrangement of aryl-substituted allenes to 1,3-dienes can occur at ambient temperature. mdpi.com Palladium catalysts can induce isomerization through a hydropalladation mechanism, forming π-allylpalladium intermediates that lead to 1,3-dienes. mdpi.com Transition metal-catalyzed isomerization is a key step in various tandem or domino reactions, enabling the synthesis of complex molecules from simple alkene precursors. polimi.itrsc.org

Cycloisomerization : Metal catalysts, including Au(I) and Pd(0), can also effect the cycloisomerization of allenes, providing rapid access to five-membered carbocyclic frameworks. nih.gov The stereochemical outcome of the cyclization can be dependent on the metal catalyst used. nih.gov

Table 3: Conditions for Metal-Catalyzed Isomerization of Allenes

CatalystReaction TypeSubstrate TypeProduct TypeReference
AuCl₃RearrangementAryl-substituted allenes1,3-Dienes mdpi.com
Pd(0)/HOAcRearrangement via hydropalladationAlkylallenes1,3-Dienes mdpi.com
Au(I) or Pd(0)CycloisomerizationEnallenesFive-membered carbocycles nih.gov
Rh-catalystIsomerization/Claisen rearrangementDiallyl ethersSubstituted cyclopentanones rsc.org

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization represents a highly atom-economical method for introducing new functional groups across the π-systems of the allene. beilstein-journals.org For a symmetrically substituted allene like this compound, these reactions can proceed with high selectivity.

Hydroamination

The addition of an N-H bond across one of the C=C bonds in this compound, known as hydroamination, typically requires a metal catalyst to proceed efficiently. Transition metals such as gold, palladium, and copper are commonly employed. beilstein-journals.orgacs.org The reaction mechanism generally involves the coordination of the allene to the cationic metal center, which activates the allene for nucleophilic attack by the amine. beilstein-journals.orgacs.org

For this compound, the nucleophilic attack of an amine (e.g., a secondary amine like diethylamine (B46881) or a sulfonamide) would occur at the central, most electrophilic carbon of the activated allene-metal complex. acs.org Subsequent protonolysis of the resulting carbon-metal bond yields an allylic amine as the final product. beilstein-journals.org Due to the tetrasubstituted nature of the allene, the reaction leads to a highly substituted N-allylic product. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. acs.org

Catalyst SystemAmine SubstrateTypical ProductReference
(PPh₃)AuCl/AgOTfSulfonamidesN-Allylic Sulfonamides beilstein-journals.org
Cu(OTf)₂Secondary Amines(E)-Allylamines acs.org
Gold(I) NHC ComplexesN-Protected AminesAllyl Amines libretexts.org
CpTi=NR ComplexesPrimary AminesImines (via enamines) libretexts.orgnih.gov

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a double bond, providing access to valuable organosilicon compounds such as allylsilanes and vinylsilanes. nih.govresearchgate.net The reaction is catalyzed by various transition metal complexes, with nickel and palladium being particularly effective for allenes. rsc.orgorganic-chemistry.orgrsc.org The regioselectivity of allene hydrosilylation is highly dependent on the catalyst, the ligands, and the substitution pattern of the allene. nih.govorganic-chemistry.org

In the case of this compound, two primary mechanistic pathways can be envisioned:

Hydrometalation: Insertion of the allene into the metal-hydride bond, followed by reductive elimination, typically yields an allylsilane .

Silylmetalation: Insertion of the allene into the metal-silyl bond, followed by reductive elimination, produces a vinylsilane .

For tetrasubstituted allenes, steric hindrance plays a major role. Nickel catalysts, particularly with bulky N-heterocyclic carbene (NHC) ligands, have been shown to favor the formation of vinylsilanes. organic-chemistry.orgorganic-chemistry.org Conversely, palladium systems may favor the formation of allylsilanes. organic-chemistry.org Molybdenum-based catalysts have also been developed for the selective synthesis of linear allylsilanes from less substituted allenes. acs.org The reaction of this compound with a silane (B1218182) like triethylsilane would result in a highly substituted vinylsilane or tetrasubstituted allylsilane.

CatalystLigand TypePredominant Product TypeReference
Nickel ComplexBulky NHC LigandsAlkenylsilanes (Vinylsilanes) organic-chemistry.orgorganic-chemistry.org
Palladium ComplexSmaller NHC LigandsAllylsilanes organic-chemistry.org
Ni(OAc)₂·4H₂OPhosphines (e.g., P(c-Hex)₃)Linear (E)-Allylsilanes nih.govrsc.org
Mo(CO)₆NoneLinear (Z)-Allylsilanes acs.org

Polymerization and Oligomerization of Allene Systems

Allenes are known to undergo polymerization and oligomerization reactions, often promoted by transition metal catalysts or Lewis acids. nih.govacs.org For alkyl-substituted allenes, cyclooligomerization is a common reaction pathway, leading to the formation of cyclic compounds. nih.gov

Specifically, the metal-free cyclotrimerization of alkyl-substituted allenes catalyzed by halogenoboranes such as XB(C₆F₅)₂ (where X = Cl, Br) has been shown to produce 1,3,5-trimethylenecyclohexane derivatives. nih.gov Applying this to this compound, a catalytic cyclotrimerization would be expected to yield a highly substituted hexaethyl-1,3,5-trimethylenecyclohexane. The reaction mechanism likely involves a series of intramolecular allylboration steps followed by catalyst elimination to form the cyclic trimer. nih.gov

While controlled cyclooligomerization is possible, the high reactivity of allenes can also lead to linear polymerization or the formation of complex mixtures of oligomers, particularly with certain transition metal catalysts. acs.org The steric bulk of the four ethyl groups in this compound might disfavor high-order polymerization, making cyclotrimerization or dimerization more likely outcomes.

Radical Reactions of this compound

The allene moiety is susceptible to attack by free radicals. A radical can add to one of the terminal sp² carbons or the central sp carbon. illinois.edu The regioselectivity of this addition is influenced by the nature of the radical and the substitution pattern of the allene. nih.govacs.org

For most allenes, radical attack preferentially occurs at a terminal sp² carbon to form a stabilized vinyl radical, or at the central sp carbon to generate a more stable allyl radical. illinois.edu In a tetrasubstituted allene like this compound, the terminal carbons are sterically shielded. Therefore, radical attack is most likely to occur at the central carbon. This pathway is favorable as it leads to the formation of a thermodynamically stable, highly substituted allylic radical. This intermediate can then be trapped by another species to complete the reaction.

For example, the photoinduced radical addition of perfluoroalkyl iodides to substituted allenes proceeds via the addition of the perfluoroalkyl radical to one of the allene carbons. nih.gov For this compound, the attack of a trifluoromethyl radical (•CF₃) would likely occur at the central carbon (C4), generating a tertiary allylic radical, which would then abstract an iodine atom from the perfluoroalkyl iodide to yield the final adduct.

Radical SourceAttacking RadicalPreferred Site of Attack on Substituted AllenesReference
RFI (photoinduced)Perfluoroalkyl (RF•)Terminal carbon (less substituted allenes) nih.gov
HBr (free-radical)Bromine (Br•)Central carbon (forms stable allyl radical) illinois.edu
Sulfonyl HalidesSulfonyl (RSO₂•)Terminal carbon (unhindered allenes) illinois.edu
N-Iodosuccinimide (NIS)Sulfur radical (from thiols)Terminal or Central (depends on system) rsc.org

Oxidation and Reduction Chemistry of this compound

Oxidation

The oxidation of allenes can lead to several products depending on the oxidant and reaction conditions. A common oxidation reaction is epoxidation using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgvisualizeorgchem.com The reaction of an allene with one equivalent of a peroxyacid can form an unstable allene oxide. This intermediate can then isomerize to a cyclopropanone (B1606653) or, if a second double bond is present, a diepoxide can be formed which rearranges. acs.org

For this compound, epoxidation would likely yield a highly substituted allene oxide, which would rapidly rearrange to 2,2,3,3-tetraethylcyclopropanone. Further oxidation of this strained ketone is also possible. The high degree of substitution on the allene may present significant steric hindrance to the approaching oxidant, potentially slowing the reaction rate compared to less substituted allenes. nih.gov Other powerful oxidizing agents, such as ozone (O₃), would lead to cleavage of the double bonds, ultimately producing ketones and carboxylic acids after workup.

Reduction

The reduction of the allenic system in this compound can be achieved through several methods.

Catalytic Hydrogenation: Complete reduction using hydrogen gas (H₂) over a metal catalyst (e.g., palladium on carbon, platinum oxide) will saturate both double bonds, converting the allene into the corresponding alkane, 3,5-diethylheptane .

Reduction with Diimide: Diimide (N₂H₂) is a chemoselective reducing agent that typically reduces one of the double bonds in an allene system. wikipedia.orgorganicreactions.org The reduction proceeds via a concerted, syn-addition of two hydrogen atoms. youtube.com For allenes, diimide reduction generally leads to the formation of the more thermodynamically stable internal alkene. wikipedia.org Therefore, the reduction of this compound with diimide is expected to yield a mixture of (E)- and (Z)-3,5-diethylhept-3-ene . Allenes are generally more reactive towards diimide than non-strained alkenes. youtube.com

Vi. Theoretical and Computational Studies of 3,5 Diethylhepta 3,4 Diene

Quantum Chemical Calculations on the Electronic Structure and Bonding of 3,5-Diethylhepta-3,4-diene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution, molecular geometry, and energy of the molecule. The allene (B1206475) functionality, with its cumulative double bonds, presents a unique electronic structure characterized by perpendicular π-systems, which computational methods can effectively describe.

Density Functional Theory (DFT) has become a primary tool for computational organic chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to study the ground state properties of allenes. rsc.orgtandfonline.com Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p), have proven effective in calculating the geometries and energies of these systems. tandfonline.com

Below is a table of representative geometric parameters for a tetra-alkyl-substituted allene core, such as that in this compound, as would be predicted by DFT calculations.

ParameterDescriptionTypical Calculated Value
r(C3=C4), r(C4=C5)Length of the allene C=C bonds1.31 Å
r(C2-C3), r(C5-C6)Length of the C-C single bonds adjacent to the allene1.50 Å
∠(C3=C4=C5)Bond angle of the central allene carbon~178-180°
∠(C2-C3=C4), ∠(C4=C5-C6)Bond angle at the terminal allene carbons~121-123°

Note: The values presented are typical for tetra-alkyl-substituted allenes and serve as illustrative examples.

While DFT is a workhorse for many applications, ab initio methods offer a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide more rigorous treatments of electron correlation. These high-level calculations are often used to benchmark the results obtained from DFT methods or for systems where DFT may be less reliable. For a molecule like this compound, ab initio calculations could provide highly accurate relative energies of different conformers or serve as a reference for calculating reaction barriers with high confidence. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This involves locating and characterizing the structures of transition states and intermediates, which provides a detailed mechanistic picture of how reactants are converted into products. Allenes are known to participate in a variety of pericyclic reactions, and computational modeling is key to understanding these transformations. nih.govacs.orgmdpi.com

Allenes are versatile substrates in pericyclic reactions, including cycloadditions like the Diels-Alder reaction, where they can act as the dienophile. nih.govacs.org Computational studies can distinguish between different possible mechanisms, such as a concerted pathway, where bonds are formed simultaneously, or a stepwise pathway that proceeds through a diradical or zwitterionic intermediate. researchgate.netresearchgate.net

For a reaction involving this compound, computational chemists would model the approach of the reaction partner (e.g., a diene) and calculate the energy profile of the reaction. By locating the transition state structure(s), they can determine the activation energy. Analysis of the transition state's geometry and vibrational frequencies confirms the nature of the reaction pathway. For instance, in a Diels-Alder reaction with butadiene, a single transition state would suggest a concerted mechanism, whereas the presence of an intermediate would indicate a stepwise process. nih.govacs.org

While this compound is a symmetric molecule, many of its potential reaction partners are not. In such cases, questions of regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of the product) arise. masterorganicchemistry.com Computational models are exceptionally useful for predicting and explaining these outcomes. rsc.orgrsc.org By calculating the activation energies for all possible reaction pathways leading to different regio- or stereoisomers, the kinetically favored product can be identified as the one formed via the lowest energy barrier. acs.orgacs.orgmdpi.com

For example, in a catalyzed cycloaddition, DFT calculations can model the coordination of the allene to a metal catalyst and subsequent steps. acs.orgacs.org These models can reveal how steric and electronic interactions between the substrate, the reaction partner, and the catalyst's ligands dictate the selective formation of one product over others. acs.org

Prediction and Validation of Spectroscopic Properties of this compound

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and characterization of compounds. Comparing computationally predicted spectra with experimental data serves as a powerful validation of both the synthesized structure and the computational method itself.

DFT is commonly employed to calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. frontiersin.org For this compound, the calculated IR spectrum would be expected to show a characteristic strong absorption band for the asymmetric C=C=C stretch, a hallmark of the allene functional group. mdpi.com

Similarly, NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.netacs.org These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. The predicted ¹³C NMR spectrum for this compound would feature a unique, highly deshielded signal for the central sp-hybridized carbon of the allene system.

The table below presents illustrative predicted ¹³C NMR chemical shifts for the core carbon atoms of this compound, based on typical values for similar allene structures. acs.org

Carbon Atom(s)HybridizationDescriptionPredicted ¹³C Chemical Shift (ppm)
C4spCentral carbon of the allene~200-210
C3, C5sp²Terminal carbons of the allene~90-100
C2, C6sp³Methylene (B1212753) carbons of ethyl groups~20-30
C1, C7sp³Methyl carbons of ethyl groups~10-15

Note: These are representative chemical shift ranges for educational purposes and not the result of a specific calculation on this molecule.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules. These simulations can map the conformational landscape and illuminate the dynamic characteristics of this compound. While specific MD studies on this particular diallene are not extensively documented in public literature, its structural features allow for a theoretical inference of its dynamic behavior.

The principal source of conformational flexibility in this compound stems from the rotational freedom around the carbon-carbon single bonds within the four ethyl groups attached to the C3 and C5 positions of the heptadiene backbone. Each of these ethyl groups can rotate, leading to a multitude of possible spatial arrangements, known as conformers. The relative energies of these conformers are dictated by steric hindrances between the hydrogen atoms of the ethyl groups and interactions between adjacent ethyl moieties.

An MD simulation would track the trajectory of each atom over time, thereby sampling the vast conformational space. This allows for the identification of the most stable, low-energy conformations and the energy barriers that separate them. The diallene core, characterized by its C3=C4=C5 cumulative double bonds, is comparatively rigid and restricts rotation around this axis. However, the molecule as a whole can undergo various vibrational motions, such as bending and stretching, which would also be captured by MD simulations, providing a comprehensive picture of the molecule's flexibility.

To illustrate the scope of conformational analysis for this molecule, the following table outlines key dihedral angles that would be central to an MD study.

Dihedral AngleDescriptionExpected Low-Energy Conformations
C2-C3-C(ethyl)-C(methyl)Rotation of the ethyl group at the C3 position.Staggered conformations (e.g., anti, gauche) are anticipated to be energetically favorable over eclipsed conformations.
C6-C5-C(ethyl)-C(methyl)Rotation of the ethyl group at the C5 position.Similar to the C3 substituent, staggered arrangements will be preferred to minimize steric strain.

Bonding Analysis and Aromaticity/Antiaromaticity Considerations in Diallene Systems

The electronic structure and nature of chemical bonding in diallene systems such as this compound present a unique case compared to conjugated dienes. The central carbon atom of the diallene unit (C4) is sp-hybridized, while the flanking carbons (C3 and C5) are sp²-hybridized. This hybridization leads to a linear geometry for the C3=C4=C5 fragment. A key feature of the diallene system is that the two π-bonds are oriented perpendicularly to each other.

A thorough bonding analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would reveal the distribution and energies of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these frontier orbitals are crucial in determining the molecule's chemical reactivity.

The concepts of aromaticity and antiaromaticity are fundamental in organic chemistry but are specifically defined for cyclic, planar, and fully conjugated systems that adhere to Hückel's rule (4n+2 π electrons for aromaticity and 4n π electrons for antiaromaticity). Given that this compound is an acyclic molecule, these concepts are not applicable.

The absence of a cyclic array of p-orbitals precludes the continuous delocalization of π-electrons that is the hallmark of aromatic stabilization or antiaromatic destabilization. The π-electrons in the two double bonds of the diallene are localized and orthogonal, preventing the cyclic interaction necessary for aromatic character.

The following table summarizes why this compound does not meet the criteria for aromaticity or antiaromaticity.

Criterion for Aromaticity/AntiaromaticityAssessment for this compoundConclusion
Cyclic StructureThe molecule is acyclic.Fails to meet the primary requirement.
Planar StructureWhile the C3=C4=C5 core is linear, the free rotation of the ethyl groups means the entire molecule is not constrained to a planar geometry.Does not satisfy the planarity condition for the entire system.
Conjugated π-systemThe π-bonds are cumulative and orthogonal, not conjugated.Lacks the necessary electronic communication between π-bonds.
Hückel's RuleThis rule is not applicable to acyclic systems.Not relevant to the molecule's classification.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient information available in published sources to generate a detailed article on the chemical compound “this compound” according to the specified outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline for the following sections:

VII. Applications of this compound in Organic Synthesis and Materials Science

Vii. Applications of 3,5 Diethylhepta 3,4 Diene in Organic Synthesis and Materials Science

Exploration in Fine Chemical Synthesis

Without any research data, the creation of content for these sections would result in speculation and would not meet the required standards of scientific accuracy.

Q & A

Q. What are the recommended synthesis routes for 3,5-diethylhepta-3,4-diene, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of conjugated dienes like this compound typically employs elimination reactions (e.g., dehydrohalogenation) or organometallic coupling (e.g., Wittig or Horner-Wadsworth-Emmons reactions). For stereochemical control, solvent polarity, temperature, and catalyst selection are critical. For example, polar aprotic solvents (e.g., DMF) favor anti-elimination, while bulky bases (e.g., LDA) may enhance regioselectivity . Kinetic vs. thermodynamic control should be assessed via NMR or GC-MS to monitor intermediate formation.

Q. How can the stability of this compound be experimentally evaluated under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor oxidative stability via UV-Vis spectroscopy under air vs. inert atmospheres. For long-term storage, recommend inert gas purging (argon/nitrogen) and low-temperature (−20°C) conditions, as conjugated dienes are prone to polymerization and oxidation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify allylic protons (δ 4.5–5.5 ppm) and quaternary carbons. IR spectroscopy verifies C=C stretching (1650–1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular formula. For geometric isomerism, use NOESY or ROESY to distinguish between s-cis and s-trans conformers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare activation energies for endo vs. exo transition states. Validate with experimental kinetic data using 1H^{1}\text{H} NMR to track adduct formation. Note that steric effects from ethyl substituents may hinder [4+2] cycloaddition efficiency .

Q. What experimental strategies resolve contradictions in reported rate constants for radical addition reactions involving this compound?

  • Methodological Answer : Use competitive kinetic assays with reference compounds (e.g., cyclohexa-1,4-diene) to normalize rate constants. Employ laser flash photolysis or pulsed radiolysis for precise measurement of transient intermediates. Reconcile discrepancies by controlling for solvent effects, radical initiator purity, and oxygen scavenging (e.g., using TEMPO) .

Q. How does the electronic environment of this compound influence its coordination behavior in transition-metal complexes?

  • Methodological Answer : Perform X-ray crystallography on metal-diene complexes (e.g., Pd or Rh) to analyze bond lengths and angles. Use cyclic voltammetry to assess redox activity. Compare donor-acceptor properties via Hammett substituent constants: ethyl groups act as weak electron donors, altering metal-ligand charge transfer .

Q. What protocols ensure safe handling of this compound given its potential flammability and toxicity?

  • Methodological Answer : Follow GHS guidelines: use explosion-proof refrigerators for storage, grounding during transfer to prevent static discharge, and fume hoods with HEPA filters. Monitor airborne concentrations via GC-MS. For toxicity, conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.